Cas no 15579-15-4 (1H-Indazol-5-ol)
1H-Indazol-5-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazol-5-ol
- 5-Hydroxy-(1H)-indazole
- 5-Hydroxy-1H-indazole
- 5-Hydroxy (1H)indazole
- 5-Hydroxyindazole
- A809682
- AKOS005206761
- BCP11175
- DTXSID60165967
- 5-Hydroxy(1H)indazole
- FT-0600195
- Hydroxy-5 indazole [French]
- CS-D0862
- 1H-indazole-5-ol
- H1636
- 5-Hydroxy indazole
- PS-3678
- 5-Hydroxy-1H-indazole, 97%
- MFCD01938124
- NSC 520104
- W-205790
- ZHDXWEPRYNHNDC-UHFFFAOYSA-N
- EN300-79059
- Z1209763128
- 15579-15-4
- SY002920
- AM20060463
- AC-1675
- Hydroxy-5 indazole
- PB14272
- SCHEMBL19359062
- NSC520104
- NSC-520104
- HY-69166
- SCHEMBL277777
- BBL100775
- DB-007053
- STL554569
- DTXCID6088458
-
- MDL: MFCD01938124
- Inchi: 1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
- InChI Key: ZHDXWEPRYNHNDC-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=NN2)C=1
Computed Properties
- Exact Mass: 134.04800
- Monoisotopic Mass: 134.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: nothing
- Topological Polar Surface Area: 48.9A^2
Experimental Properties
- Density: 1.434
- Melting Point: 187.0 to 191.0 deg-C
- Boiling Point: 366.5°C at 760 mmHg
- Flash Point: 175.5℃
- Refractive Index: 1.76
- PSA: 48.91000
- LogP: 1.26850
1H-Indazol-5-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
- RTECS:NK8010125
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
1H-Indazol-5-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 717126-1G |
1H-Indazol-5-ol |
15579-15-4 | 97% | 1G |
469.23 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0348-1g |
1H-Indazol-5-ol |
15579-15-4 | 98% | 1g |
118.73CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0348-5g |
1H-Indazol-5-ol |
15579-15-4 | 98% | 5g |
339.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0348-25g |
1H-Indazol-5-ol |
15579-15-4 | 98% | 25g |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0348-100g |
1H-Indazol-5-ol |
15579-15-4 | 98% | 100g |
2628.93CNY | 2021-05-08 | |
| TRC | H825705-1g |
5-Hydroxy-1H-indazole |
15579-15-4 | 1g |
$69.00 | 2023-05-18 | ||
| TRC | H825705-5g |
5-Hydroxy-1H-indazole |
15579-15-4 | 5g |
$110.00 | 2023-05-18 | ||
| TRC | H825705-10g |
5-Hydroxy-1H-indazole |
15579-15-4 | 10g |
$178.00 | 2023-05-18 | ||
| TRC | H825705-25g |
5-Hydroxy-1H-indazole |
15579-15-4 | 25g |
$345.00 | 2023-05-18 | ||
| TRC | H825705-50g |
5-Hydroxy-1H-indazole |
15579-15-4 | 50g |
$661.00 | 2023-05-18 |
1H-Indazol-5-ol Suppliers
1H-Indazol-5-ol Related Literature
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Jith C. Janardhanan,Kiran James,Anisha Puthuvakkal,Rasmi P. Bhaskaran,Cherumuttathu H. Suresh,Vakayil K. Praveen,Narayanapillai Manoj,Beneesh P. Babu New J. Chem. 2019 43 10166
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Yoon-Sok Kang,Taeho Yoon,Junyoung Mun,Min Sik Park,In-Yong Song,Anass Benayad,Seung M. Oh J. Mater. Chem. A 2014 2 14628
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Ka Wai Fan,Matthew B. Peterson,Peter Ellersdorfer,Anthony M. Granville RSC Adv. 2016 6 25203
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Mengqing Xu,Liu Zhou,Yingnan Dong,Yanjing Chen,Julien Demeaux,Alex D. MacIntosh,Arnd Garsuch,Brett L. Lucht Energy Environ. Sci. 2016 9 1308
Additional information on 1H-Indazol-5-ol
1H-Indazol-5-ol (CAS No. 15579-15-4): A Comprehensive Overview
1H-Indazol-5-ol (CAS No. 15579-15-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as indazol-5-ol, is a derivative of indazole, a heterocyclic aromatic compound with a wide range of biological activities. The unique structural features of 1H-Indazol-5-ol make it an attractive candidate for various applications, including drug discovery and development.
The chemical structure of 1H-Indazol-5-ol consists of a five-membered indazole ring with a hydroxyl group attached to the fifth carbon atom. This hydroxyl group plays a crucial role in the compound's reactivity and biological properties. The indazole scaffold is known for its ability to interact with various biological targets, making it a valuable starting point for the design and synthesis of bioactive molecules.
Recent research has highlighted the potential of 1H-Indazol-5-ol in several therapeutic areas. One notable application is its use as a scaffold for the development of anti-inflammatory agents. Studies have shown that derivatives of 1H-Indazol-5-ol can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1H-Indazol-5-ol and its derivatives may have therapeutic potential in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1H-Indazol-5-ol has also been explored for its antitumor activity. Research has demonstrated that certain derivatives of 1H-Indazol-5-ol can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways. These findings have led to increased interest in the use of 1H-Indazol-5-ol as a lead compound for the development of novel anticancer drugs.
The pharmacokinetic properties of 1H-Indazol-5-ol have also been studied extensively. One key aspect is its ability to cross the blood-brain barrier (BBB), which makes it a promising candidate for the treatment of central nervous system (CNS) disorders. For example, recent studies have shown that certain derivatives of 1H-Indazol-5-ol can effectively reduce neuroinflammation and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Another area where 1H-Indazol-5-ol has shown promise is in the field of neuroprotection. Research has demonstrated that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases. These findings suggest that 1H-Indazol-5-ol may have therapeutic potential in preventing or slowing the progression of conditions such as multiple sclerosis and Huntington's disease.
The synthetic accessibility of 1H-Indazol-5-ol is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, making it readily available for further modification and optimization. For instance, one common method involves the reaction of 2-aminoimidazole with an appropriate aldehyde or ketone, followed by cyclization to form the indazole ring.
Despite its promising properties, it is important to note that further research is needed to fully understand the mechanisms underlying the biological activities of 1H-Indazol-5-ol and its derivatives. Preclinical studies are ongoing to evaluate the safety and efficacy of these compounds in various disease models. Additionally, clinical trials are being planned to assess their potential therapeutic benefits in human patients.
In conclusion, 1H-indazol--5--Ol (CAS No. 15579--15--4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for the development of novel therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on human health.
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